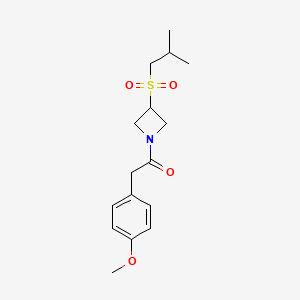

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(4-methoxyphenyl)ethanone

Description

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(4-methoxyphenyl)ethanone is a synthetic organic compound featuring a central ethanone backbone. Its structure includes:

- Azetidine ring: A four-membered nitrogen-containing heterocycle substituted at the 3-position with an isobutylsulfonyl group (–SO₂–CH₂–CH(CH₃)₂).

- Sulfonyl group: The isobutylsulfonyl substituent enhances polarity and may influence binding affinity in biological systems.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4S/c1-12(2)11-22(19,20)15-9-17(10-15)16(18)8-13-4-6-14(21-3)7-5-13/h4-7,12,15H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGEMQXZNYIYXIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(4-methoxyphenyl)ethanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to summarize the available research findings on its biological activity, including cytotoxicity, anti-inflammatory effects, and other pharmacological properties.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H17N2O3S

- Molecular Weight : 281.35 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its cytotoxicity against cancer cell lines, anti-inflammatory properties, and other pharmacological effects.

Cytotoxicity

Research has indicated that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies involving chalcone derivatives have shown that they can induce apoptosis in human cancer cells (MCF-7, A549, PC3, HT-29), which may be attributed to their ability to increase reactive oxygen species (ROS) levels and activate caspase pathways .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15 | Induces apoptosis via ROS |

| Compound B | A549 | 20 | Caspase activation |

| This compound | HT-29 | TBD | TBD |

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory properties. Similar sulfonamide-containing compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in vitro. This activity is crucial for developing therapeutics for conditions like arthritis and other inflammatory diseases.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds. For example, a study synthesized various chalcone derivatives and assessed their biological activities. The results indicated that compounds with methoxy groups showed enhanced cytotoxicity and anti-inflammatory activities compared to their counterparts without such substitutions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several classes of ethanone derivatives. Key comparisons include:

Table 1: Structural and Functional Comparison

Key Structural Differences and Implications

Ring Size and Flexibility :

- The target compound’s azetidine (4-membered ring) offers greater ring strain but reduced conformational flexibility compared to piperazine (6-membered, ) or azepane (7-membered, ). Smaller rings may enhance binding specificity in enzyme pockets.

Sulfonyl vs. Sulfanyl Groups :

- The isobutylsulfonyl group (–SO₂–) in the target compound is more polar and electron-withdrawing than sulfanyl (–S–) groups in analogs like ACI-INT-1308 . This could improve solubility and metabolic stability.

Aromatic Substituents: The 4-methoxyphenyl group is common in synthetic cannabinoids (e.g., JWH-201, RCS-4) , where it contributes to receptor binding. In contrast, derivatives in and 11 use methoxyphenyl groups for antiproliferative or synthetic utility.

Biological Activity: Piperazinyl-sulfonyl ethanones ( ) show preliminary antiproliferative activity, suggesting the target compound may share similar applications. However, synthetic cannabinoids ( ) highlight the role of substituents in modulating psychoactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.